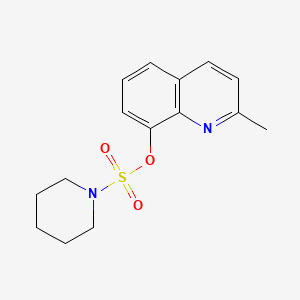

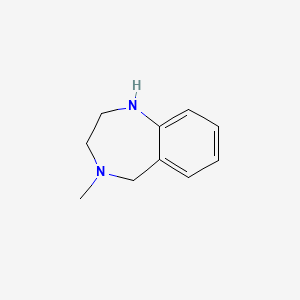

![molecular formula C8H7F2N3O B2546681 6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine CAS No. 2198643-87-5](/img/structure/B2546681.png)

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine” is a novel compound that is part of the imidazo[1,2-b]pyridazine class . These compounds are known to have significant biological activity and have been widely studied in drug molecules . They have been used as IL-17A inhibitors for treating diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives involves a series of steps . For instance, the synthesis of 2-(4’-Dimethylaminophenyl)-6-fluoroimidazo[1,2-b]pyridazine involves heating a solution of 3,6-dichloropyridazine and KF in DMSO . The reaction mixture is then submitted to flash chromatography to yield a white solid .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were found to be consistent with X-ray diffraction data . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses of the title compound were performed using computational methods .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies have been used to construct imidazo[1,2-b]pyridazine derivatives with diverse structures and biological activities .

Aplicaciones Científicas De Investigación

Pharmaceuticals and Medicinal Chemistry

Imidazopyridines have gained prominence in drug development. Let’s explore their applications:

Anticancer Agents: Researchers have synthesized imidazo[1,2-b]pyridazines with promising anticancer activity. These compounds target specific pathways, such as kinases or DNA repair enzymes, making them potential candidates for cancer therapy .

Transition Metal Complexes

Imidazopyridines act as versatile ligands for transition metals:

Mecanismo De Acción

While the specific mechanism of action for “6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine” is not mentioned in the search results, imidazo[1,2-b]pyridazine derivatives are known to inhibit IL-17A . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and tissue damage .

Propiedades

IUPAC Name |

6-(2,2-difluoroethoxy)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3O/c9-6(10)5-14-8-2-1-7-11-3-4-13(7)12-8/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOMJUVDGFBIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)

![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)

![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)